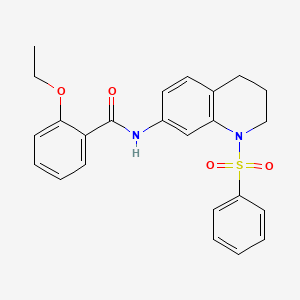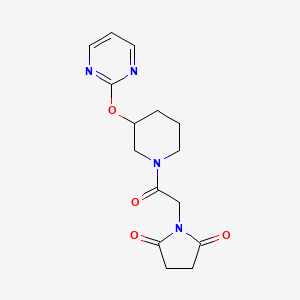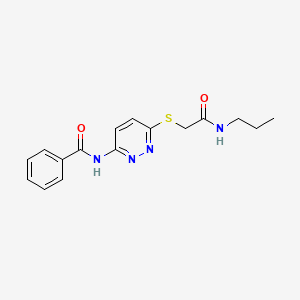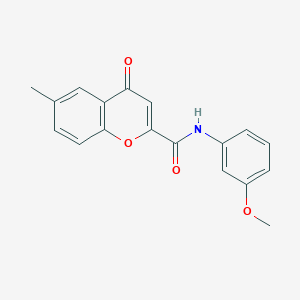
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide, also known as TAK-915, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic benefits. TAK-915 is a selective antagonist of the G protein-coupled receptor 2 (GPR2) and has been shown to have promising effects in preclinical studies.
作用機序
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide acts as a selective antagonist of the GPR2 receptor in the brain. GPR2 is a receptor that is involved in the regulation of various neurotransmitters, including dopamine, serotonin, and glutamate. By blocking the GPR2 receptor, this compound is thought to modulate the activity of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its effects on neurotransmitter activity, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to reduce inflammation in the brain, which is thought to contribute to the development of various neurological disorders.
実験室実験の利点と制限
One of the major advantages of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide in lab experiments is its selectivity for the GPR2 receptor. This allows for more precise targeting of the receptor and reduces the likelihood of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life.
One limitation of this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, while this compound has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide. One area of interest is its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound in humans. Finally, there is a need for more research on the safety and potential side effects of this compound in humans.
合成法
The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide involves a multi-step process that includes the preparation of several intermediates. The final step involves the coupling of the piperidine and thiophene moieties to form the desired compound.
科学的研究の応用
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. Preclinical studies have shown that this compound has a significant effect on improving cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in preclinical models of anxiety and depression.
特性
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c18-13(7-10-3-6-19-9-10)15-11-1-4-17(5-2-11)12-8-14-20-16-12/h3,6,8-9,11H,1-2,4-5,7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNNEHDBGOXQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CSC=C2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)
![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)



![N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2791009.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2791011.png)
![4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2791013.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)
